2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine
Overview
Description
2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a key substrate for fatty acid synthesis.
Mode of Action
The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it
Biochemical Pathways
The compound’s interaction with the acetyl-CoA carboxylase enzyme affects the fatty acid metabolism pathway . By modulating the activity of this enzyme, the compound can influence the production of malonyl-CoA and, consequently, the synthesis of fatty acids. The downstream effects of this modulation on cellular processes and functions are complex and multifaceted, involving numerous other metabolic pathways.
Pharmacokinetics
The compound has a molecular weight of 157.60100, a density of 1.252g/cm3, and a boiling point of 283.5ºC at 760mmHg . These properties may influence its absorption and distribution within the body, its metabolic stability, and its rate of excretion.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its impact on a fundamental metabolic pathway. The compound has demonstrated moderate antimicrobial activity against certain Gram-positive and Gram-negative bacteria, as well as antifungal activity . This suggests that it may exert its effects, at least in part, by disrupting the lipid composition of microbial cell membranes.
Biochemical Analysis
Biochemical Properties
2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes, which are fluorescent dyes and biosensors for protein assays . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, altering their conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the synthesis of pyrimidine derivatives, which are crucial for DNA and RNA synthesis . These effects can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its activity and effectiveness . Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses can result in adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of metabolites within cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution patterns can affect its activity and effectiveness, making it important to study these aspects in detail.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine typically involves the reaction of 2,4-dichloropyrimidine with 2,2-dimethoxyethylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom at the 4-position of the pyrimidine ring is replaced by the amine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: N-oxides of the original compound.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agricultural Chemistry: The compound is explored for its fungicidal and herbicidal properties.
Biological Studies: It serves as a probe to study enzyme interactions and cellular pathways.
Material Science: The compound is investigated for its potential use in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-diethylpyrido[3,2-d]pyrimidin-4-amine
- 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives
Comparison
Compared to similar compounds, 2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. For instance, the presence of the 2,2-dimethoxyethyl group may enhance its solubility and bioavailability, making it a more attractive candidate for certain applications.
Properties
IUPAC Name |
2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O2/c1-13-7(14-2)5-11-6-3-4-10-8(9)12-6/h3-4,7H,5H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBAKOWMUIGZMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC(=NC=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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